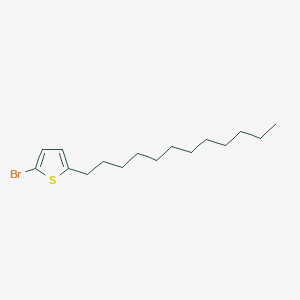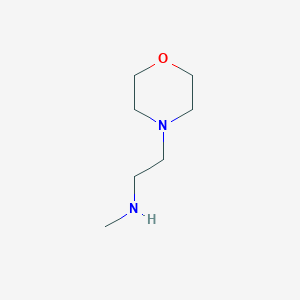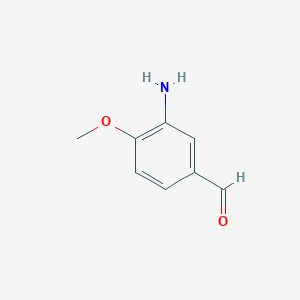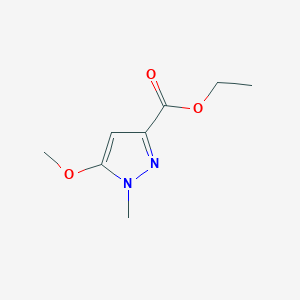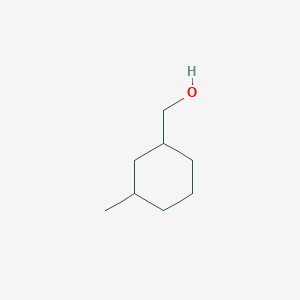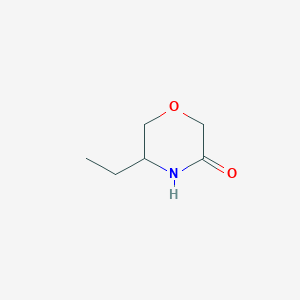
5-Ethylmorpholin-3-one
Vue d'ensemble
Description
5-Ethylmorpholin-3-one is not directly mentioned in the provided papers, but related compounds and their synthesis methods are discussed. For instance, the synthesis of block copolymers with poly[3-methylmorpholine-2,5-dione] (PMMD) and poly[ethylene glycol] (PEG) blocks is described, which involves ring-opening polymerization . Another study details the synthesis of a chiral intermediate for Mevinolin and Compactin, which is a different compound but also involves ring-opening reactions . Additionally, the synthesis of various morpholine and pyrazole derivatives is reported, which could be relevant to understanding the chemical behavior of 5-Ethylmorpholin-3-one .
Synthesis Analysis
The synthesis of related compounds involves several techniques such as ring-opening polymerization , regiospecific ring opening , and cyclization reactions . For example, the synthesis of PMMD-PEG-PMMD block copolymers is achieved by initiating the polymerization with amino-terminated PEG . Similarly, the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate involves treatment with ethyl 2-cyano-3,3-dimethylthioacrylate . These methods could potentially be adapted for the synthesis of 5-Ethylmorpholin-3-one.
Molecular Structure Analysis
The molecular structures of synthesized compounds are often determined using techniques such as X-ray diffraction . For instance, the crystal structure of a pyrazole derivative was analyzed, revealing its monoclinic space group and other crystallographic parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which in turn affects its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactions involving morpholine derivatives are diverse. For example, the electrochemical behavior of 5-[2-(methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one and its metal complexes was investigated using cyclic voltammetry . Other reactions include diazotization and coupling to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These studies provide insights into the reactivity of nitrogen-containing heterocycles, which could be relevant to the chemical reactions of 5-Ethylmorpholin-3-one.
Physical and Chemical Properties Analysis
The physical properties such as the glass transition temperature of PMMD-PEG-PMMD block copolymers were found to decrease with an increase in the PEG block . The crystallographic study of a pyrazole derivative provides its density and other physical parameters . These properties are important for predicting the behavior of compounds under different conditions and for their practical applications. The chemical properties, such as stability and reactivity, are inferred from synthesis methods and chemical reactions .
Applications De Recherche Scientifique
- Specific Scientific Field : Neurology and Radiopharmaceutical Sciences .
- Summary of the Application : 5-Ethylmorpholin-3-one derivatives are used as a novel scaffold for imaging Monoacylglycerol lipase (MAGL) via positron emission tomography (PET) . MAGL is a gatekeeper in regulating endocannabinoid signaling and has gained substantial attention as a therapeutic target for neurological disorders .
- Methods of Application or Experimental Procedures : Structural optimization was conducted and eleven novel MAGL inhibitors were designed and synthesized . The compound 7, a 5-Ethylmorpholin-3-one derivative, was identified as a potential MAGL PET tracer candidate . It was synthesized via direct 11CO2 fixation method .
- Results or Outcomes : The compound 7 successfully mapped MAGL distribution patterns on rodent brains in in vitro autoradiography .
Safety And Hazards
Propriétés
IUPAC Name |
5-ethylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYFOAYSBFEKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569240 | |
| Record name | 5-Ethylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylmorpholin-3-one | |
CAS RN |
77605-88-0 | |
| Record name | 5-Ethylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

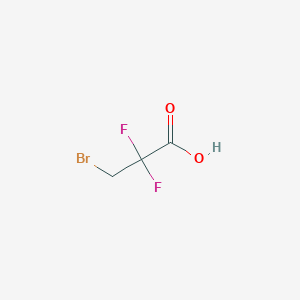
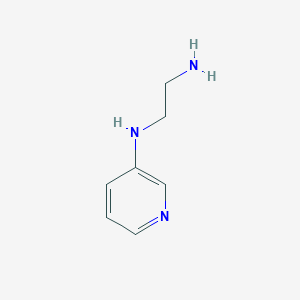
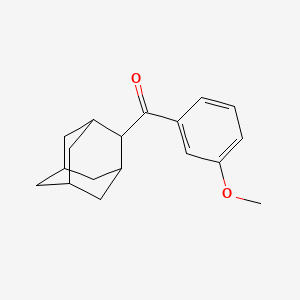

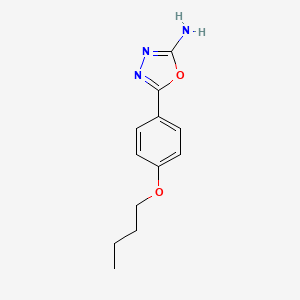
![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)
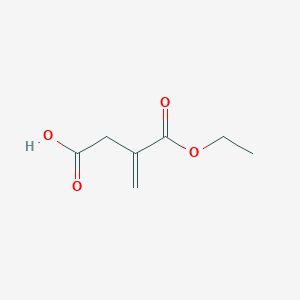
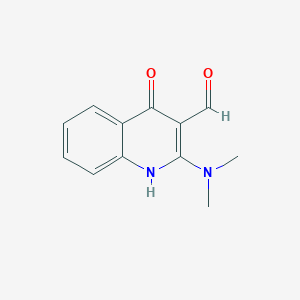
![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)
